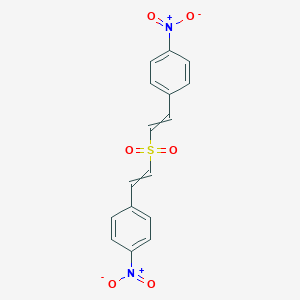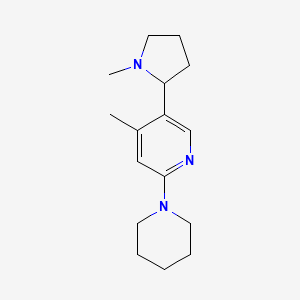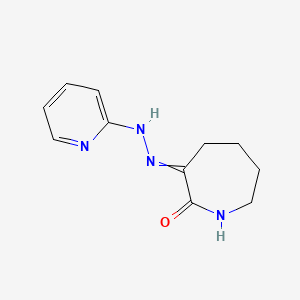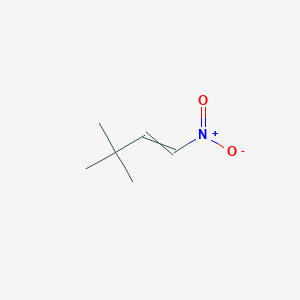
1-(2-(2-(Piperazin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2-(Piperazin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanon ist eine komplexe organische Verbindung, die einen Piperazinring, einen Pyridinring und einen Pyrrolidinring aufweist. Diese Verbindung ist aufgrund ihrer potenziellen biologischen Aktivitäten und Anwendungen von großem Interesse in den Bereichen der medizinischen Chemie und pharmazeutischen Forschung.
Vorbereitungsmethoden
Die Synthese von 1-(2-(2-(Piperazin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanon beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Bildung des Piperazinrings: Der Piperazinring kann durch Cyclisierung von 1,2-Diamin-Derivaten mit Sulfoniumsalzen synthetisiert werden.
Bildung des Pyridinrings: Der Pyridinring wird oft durch eine Cyclisierungsreaktion unter Einbeziehung geeigneter Vorläufer eingeführt.
Bildung des Pyrrolidinrings: Der Pyrrolidinring kann durch Ringöffnung von Aziridinen unter Einwirkung von N-Nucleophilen synthetisiert werden.
Kupplungsreaktionen: Der letzte Schritt beinhaltet die Kupplung der Piperazin-, Pyridin- und Pyrrolidinringe durch geeignete Linker und Reaktionsbedingungen.
Industrielle Produktionsverfahren können ähnliche Synthesewege umfassen, sind jedoch auf die großtechnische Produktion optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
1-(2-(2-(Piperazin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanon durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, häufig unter Verwendung von Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen durchlaufen, bei denen funktionelle Gruppen unter geeigneten Bedingungen durch Nucleophile ersetzt werden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, Katalysatoren und kontrollierte Temperaturen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
1-(2-(2-(Piperazin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Die Verbindung wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Industrie: Sie wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Produktion von Pharmazeutika eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-(2-(2-(Piperazin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanon beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Ziele und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .
Wirkmechanismus
The mechanism of action of 1-(2-(2-(Piperazin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(2-(2-(Piperazin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanon kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
3-(Piperazin-1-yl)-1,2-Benzothiazol-Derivate: Diese Verbindungen weisen ebenfalls einen Piperazinring auf und zeigen verschiedene biologische Aktivitäten.
1-(2-Pyrimidyl)piperazin: Diese Verbindung ist ein Piperazin-Derivat mit unterschiedlichen Strukturmerkmalen und Anwendungen.
Die Einzigartigkeit von 1-(2-(2-(Piperazin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanon liegt in seiner spezifischen Kombination aus Piperazin-, Pyridin- und Pyrrolidinringen, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C15H22N4O |
|---|---|
Molekulargewicht |
274.36 g/mol |
IUPAC-Name |
1-[2-(2-piperazin-1-ylpyridin-3-yl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C15H22N4O/c1-12(20)19-9-3-5-14(19)13-4-2-6-17-15(13)18-10-7-16-8-11-18/h2,4,6,14,16H,3,5,7-11H2,1H3 |
InChI-Schlüssel |
GNRWUJNIDAMXAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCCC1C2=C(N=CC=C2)N3CCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5H-Indolo[2,3-a]pyrano[3,4-g]quinolizin-5-one, 1-ethenyl-2-(](/img/structure/B11823816.png)



![2-{octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl}ethan-1-ol](/img/structure/B11823848.png)

![Ferrocene, 1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]-, (1R)-](/img/structure/B11823852.png)
![2-[2-(2-Methoxyethoxy)ethanesulfonyl]-5-(trifluoromethyl)aniline](/img/structure/B11823857.png)


![3-oxo-1H,2H,3H-4lambda5-imidazo[1,2-a]pyridin-4-ylium chloride](/img/structure/B11823872.png)



